molecular formula C5H5NOS B2780854 3-Methyl-1,2-thiazole-5-carbaldehyde CAS No. 88511-32-4

3-Methyl-1,2-thiazole-5-carbaldehyde

Cat. No.: B2780854
CAS No.: 88511-32-4
M. Wt: 127.16
InChI Key: JDFGXGKKMJLLLD-UHFFFAOYSA-N
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Description

3-Methyl-1,2-thiazole-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H5NOS It features a five-membered ring containing nitrogen and sulfur atoms, with a methyl group at the third position and an aldehyde group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,2-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-methyl-2-aminothiophene with formylating agents to introduce the aldehyde group at the desired position. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid to facilitate the cyclization and formylation processes.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1,2-thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like bromine in the presence of a catalyst.

Major Products:

    Oxidation: 3-Methyl-isothiazole-5-carboxylic acid.

    Reduction: 3-Methyl-isothiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Methyl-1,2-thiazole-5-carbaldehyde has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

    Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers due to its reactive functional groups.

Comparison with Similar Compounds

    5-Methyl-isothiazole-3-carbaldehyde: Similar structure but with different positioning of the methyl and aldehyde groups.

    3-Methyl-thiazole-5-carbaldehyde: Contains a sulfur atom in the ring but lacks the nitrogen atom.

    2-Methyl-isothiazole-5-carbaldehyde: Methyl group at the second position instead of the third.

Uniqueness: 3-Methyl-1,2-thiazole-5-carbaldehyde is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-methyl-1,2-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS/c1-4-2-5(3-7)8-6-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFGXGKKMJLLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88511-32-4
Record name 3-methyl-1,2-thiazole-5-carbaldehyde
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